N-(4-fluorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
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Description
N-(4-fluorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H21FN4O3S2 and its molecular weight is 520.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Kinase Inhibitory Activities
Compounds structurally related to the query have been synthesized and evaluated for their inhibitory activities against Src kinase, a protein tyroskeleton involved in cancer progression. A study by Fallah-Tafti et al. (2011) demonstrated that derivatives with a thiazole ring and N-benzyl substitution exhibit significant inhibitory activities, highlighting their potential in developing anticancer therapies (Fallah-Tafti et al., 2011).
Anticancer Activity and Metabolic Stability
Another research focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, exploring the metabolic stability of these compounds to enhance their therapeutic profiles. Stec et al. (2011) investigated various heterocyclic analogues, aiming to reduce metabolic deacetylation, a common issue that reduces drug efficacy (Stec et al., 2011).
Anti-Inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides by Sunder and Maleraju (2013) revealed significant anti-inflammatory activities among synthesized derivatives, indicating their potential for treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antitumor and Antioxidant Activities
Further studies extend into the synthesis of benzothiazole derivatives for antitumor activity, demonstrating the importance of these compounds in cancer research. Yurttaş et al. (2015) explored derivatives bearing different heterocyclic rings, showing significant anticancer activity against various cancer cell lines, emphasizing the therapeutic potential of these molecules (Yurttaş et al., 2015).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, exploring their ligand-protein interactions and potential in photovoltaic efficiency. This research underscores the versatile applications of these compounds beyond their biological activity, including their use in dye-sensitized solar cells (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S2/c1-17-5-4-6-18(13-17)15-31-22-8-3-2-7-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-11-9-19(27)10-12-20/h2-14H,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRTBFURWQGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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